Tyrosine kinase inhibitor Tyrosine kinase inhibitor
Brand Name: Vulcanchem
CAS No.: 1021950-26-4
VCID: VC0534743
InChI: InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41)
SMILES: C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F
Molecular Formula: C31H31FN6O5
Molecular Weight: 586.6 g/mol

Tyrosine kinase inhibitor

CAS No.: 1021950-26-4

Inhibitors

VCID: VC0534743

Molecular Formula: C31H31FN6O5

Molecular Weight: 586.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Tyrosine kinase inhibitor - 1021950-26-4

CAS No. 1021950-26-4
Product Name Tyrosine kinase inhibitor
Molecular Formula C31H31FN6O5
Molecular Weight 586.6 g/mol
IUPAC Name 1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide
Standard InChI InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41)
Standard InChIKey HMODFNNEASLKLX-UHFFFAOYSA-N
SMILES C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F
Canonical SMILES C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Tyrosine kinase inhibitor; B-Raf IN, B-Raf Inhibitor;
Reference 1: Xu J, Liu X, Yang S, Zhang X, Shi Y. Clinical response to apatinib monotherapy in advanced non-small cell lung cancer. Asia Pac J Clin Oncol. 2017 Dec 15. doi: 10.1111/ajco.12834. [Epub ahead of print] PubMed PMID: 29243413.
2: Jamroziak K, Szymczyk A, Hus M, Wojciechowska M, Knopinska-Posłuszny W, Hołojda J, Hałaburda K, Warzocha K, Iskierka-Jażdżewska E. Hodgkin's variant of Richter's transformation during ibrutinib therapy in a series of CLL patients; the Polish Adult Leukemia Group report (PALG). Eur J Haematol. 2017 Dec 15. doi: 10.1111/ejh.13016. [Epub ahead of print] PubMed PMID: 29243346.
3: Lussana F, Intermesoli T, Stefanoni P, Rambaldi A. Mechanisms of Resistance to Targeted Therapies in Chronic Myeloid Leukemia. Handb Exp Pharmacol. 2017 Dec 15. doi: 10.1007/164_2017_81. [Epub ahead of print] PubMed PMID: 29242991.
4: Richardson DL, Sill MW, Coleman RL, Sood AK, Pearl ML, Kehoe SM, Carney ME, Hanjani P, Van Le L, Zhou XC, Alvarez Secord A, Gray HJ, Landrum LM, Lankes HA, Hu W, Aghajanian C. Paclitaxel With and Without Pazopanib for Persistent or Recurrent Ovarian Cancer: A Randomized Clinical Trial. JAMA Oncol. 2017 Dec 14. doi: 10.1001/jamaoncol.2017.4218. [Epub ahead of print] PubMed PMID: 29242937.
5: Odogwu L, Mathieu L, Goldberg KB, Blumenthal GM, Larkins E, Fiero MH, Rodriguez L, Bijwaard K, Lee EY, Philip R, Fan I, Donoghue M, Keegan P, McKee A, Pazdur R. FDA Benefit-Risk Assessment of Osimertinib for the Treatment of Metastatic Non-Small Cell Lung Cancer Harboring Epidermal Growth Factor Receptor T790M Mutation. Oncologist. 2017 Dec 14. pii: theoncologist.2017-0425. doi: 10.1634/theoncologist.2017-0425. [Epub ahead of print] PubMed PMID: 29242281.
6: Montone R, Romanelli MG, Baruzzi A, Ferrarini F, Liboi E, Lievens PM. Mutant FGFR3 associated with SADDAN disease causes cytoskeleton disorganization through PLCγ1/Src-mediated paxillin hyperphosphorylation. Int J Biochem Cell Biol. 2017 Dec 11. pii: S1357-2725(17)30314-X. doi: 10.1016/j.biocel.2017.12.008. [Epub ahead of print] PubMed PMID: 29242050.
7: Wang M, Rule S, Zinzani PL, Goy A, Casasnovas O, Smith SD, Damaj G, Doorduijn J, Lamy T, Morschhauser F, Panizo C, Shah B, Davies A, Eek R, Dupuis J, Jacobsen E, Kater AP, Le Gouill S, Oberic L, Robak T, Covey T, Dua R, Hamdy A, Huang X, Izumi R, Patel P, Rothbaum W, Slatter JG, Jurczak W. Acalabrutinib in relapsed or refractory mantle cell lymphoma (ACE-LY-004): a single-arm, multicentre, phase 2 trial. Lancet. 2017 Dec 11. pii: S0140-6736(17)33108-2. doi: 10.1016/S0140-6736(17)33108-2. [Epub ahead of print] PubMed PMID: 29241979.
8: Yoo S, Kim MY, Cho JY. Syk and Src-targeted anti-inflammatory activity of aripiprazole, an atypical antipsychotic. Biochem Pharmacol. 2017 Dec 11. pii: S0006-2952(17)30710-4. doi: 10.1016/j.bcp.2017.12.006. [Epub ahead of print] PubMed PMID: 29241811.
9: von Moos R, Koeberle D, Schacher S, Hayoz S, Winterhalder RC, Roth A, Bodoky G, Samaras P, Berger MD, Rauch D, Saletti P, Plasswilm L, Zwahlen D, Meier UR, Yan P, Izzo P, Klingbiel D, Bärtschi D, Zaugg K; Swiss Group for Clinical Cancer Research (SAKK). Neoadjuvant radiotherapy combined with capecitabine and sorafenib in patients with advanced KRAS-mutated rectal cancer: A phase I/II trial (SAKK 41/08). Eur J Cancer. 2017 Dec 11;89:82-89. doi: 10.1016/j.ejca.2017.11.005. [Epub ahead of print] PubMed PMID: 29241084.
10: Verbiest A, Couchy G, Job S, Zucman-Rossi J, Caruana L, Lerut E, Oyen R, de Reyniès A, Laguerre B, Rioux-Leclercq N, Wozniak A, Joniau S, Van Poppel H, Van Den Eynde K, Beuselinck B. Molecular Subtypes of Clear Cell Renal Cell Carcinoma Are Associated With Outcome During Pazopanib Therapy in the Metastatic Setting. Clin Genitourin Cancer. 2017 Nov 7. pii: S1558-7673(17)30333-6. doi: 10.1016/j.clgc.2017.10.017. [Epub ahead of print] PubMed PMID: 29239846.
11: Nitulescu II, Meyer SC, Wen QJ, Crispino JD, Lemieux ME, Levine RL, Pelish HE, Shair MD. Mediator Kinase Phosphorylation of STAT1 S727 Promotes Growth of Neoplasms With JAK-STAT Activation. EBioMedicine. 2017 Nov 21. pii: S2352-3964(17)30456-5. doi: 10.1016/j.ebiom.2017.11.013. [Epub ahead of print] PubMed PMID: 29239838.
12: Krcek R, Latzer P, Adamietz IA, Bühler H, Theiss C. Influence of vascular endothelial growth factor and radiation on gap junctional intercellular communication in glioblastoma multiforme cell lines. Neural Regen Res. 2017 Nov;12(11):1816-1822. doi: 10.4103/1673-5374.219030. PubMed PMID: 29239327.
13: Moirano SJ, Lima SF, Hume KR, Brodsky EM. Association of prognostic features and treatment on survival time of dogs with systemic mastocytosis: A retrospective analysis of 40 dogs. Vet Comp Oncol. 2017 Dec 14. doi: 10.1111/vco.12373. [Epub ahead of print] PubMed PMID: 29239110.
14: Zhao H, Cao J, Chang J, Zhang Z, Yang L, Wang J, Cantarini M, Zhang L. Pharmacokinetics of Osimertinib in Chinese Patients With Advanced NSCLC: A Phase 1 Study. J Clin Pharmacol. 2017 Dec 14. doi: 10.1002/jcph.1042. [Epub ahead of print] PubMed PMID: 29239002.
15: Li H, Tong CW, Leung Y, Wong MH, To KK, Leung KS. Identification of Clinically Approved Drugs Indacaterol and Canagliflozin for Repurposing to Treat Epidermal Growth Factor Tyrosine Kinase Inhibitor-Resistant Lung Cancer. Front Oncol. 2017 Nov 29;7:288. doi: 10.3389/fonc.2017.00288. eCollection 2017. PubMed PMID: 29238696; PubMed Central PMCID: PMC5712561.
16: Boaz RJ, Vig T, Manojkumar R, Devasia A. Incision site metastasis: Adding insult to injury. J Cancer Res Ther. 2017 Oct-Dec;13(6):1068-1069. doi: 10.4103/0973-1482.180679. PubMed PMID: 29237981.
17: Magnaghi P, Salom B, Cozzi L, Amboldi N, Ballinari D, Tamborini E, Gasparri F, Montagnoli A, Raddrizzani L, Somaschini A, Bosotti R, Orrenius C, Bozzi F, Pilotti S, Galvani A, Sommer J, Stacchiotti S, Isacchi A. Afatinib is a new therapeutic approach in chordoma with a unique ability to target EGFR and Brachyury. Mol Cancer Ther. 2017 Dec 13. pii: molcanther.0324.2017. doi: 10.1158/1535-7163.MCT-17-0324. [Epub ahead of print] PubMed PMID: 29237806.
18: Ai J, Chen Y, Peng X, Ji Y, Xi Y, Shen Y, Yang X, Su Y, Sun YM, Gao Y, Ma Y, Xiong B, Shen J, Ding J, Geng M. Preclinical evaluation of SCC244 (Glumetinib), a novel, potent and highly selective inhibitor of c-Met in MET-dependent cancer models. Mol Cancer Ther. 2017 Dec 13. pii: molcanther.0368.2017. doi: 10.1158/1535-7163.MCT-17-0368. [Epub ahead of print] PubMed PMID: 29237805.
19: Smith KM, Fagan PC, Pomari E, Germano G, Frasson C, Walsh C, Silverman IM, Bonvini P, Li G. Anti-Tumor Activity of Entrectinib, a Pan-TRK, ROS1 and ALK Inhibitor, in ETV6-NTRK3-Positive Acute Myeloid Leukemia. Mol Cancer Ther. 2017 Dec 13. pii: molcanther.0419.2017. doi: 10.1158/1535-7163.MCT-17-0419. [Epub ahead of print] PubMed PMID: 29237803.
20: Yang CJ, Tsai MJ, Hung JY, Lee MH, Tsai YM, Tsai YC, Hsu JF, Liu TC, Huang MS, Chong IW. The clinical efficacy of Afatinib 30 mg daily as starting dose may not be inferior to Afatinib 40 mg daily in patients with stage IV lung Adenocarcinoma harboring exon 19 or exon 21 mutations. BMC Pharmacol Toxicol. 2017 Dec 13;18(1):82. doi: 10.1186/s40360-017-0190-1. PubMed PMID: 29237484.
PubChem Compound 24956525
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator